1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea
Overview
Description
1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a chlorinated phenyl group and a dichlorobenzyl-substituted pyrazole ring, suggests potential biological activity and utility in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or α,β-unsaturated carbonyl compound.
Substitution with the dichlorobenzyl group: The pyrazole intermediate is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base to introduce the dichlorobenzyl substituent.
Urea formation: Finally, the substituted pyrazole is reacted with 3-chlorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(1H-pyrazol-3-yl)urea: Lacks the dichlorobenzyl substituent.
1-(3,4-Dichlorophenyl)-3-(1H-pyrazol-3-yl)urea: Contains a dichlorophenyl group instead of the dichlorobenzyl group.
1-(3-Chlorophenyl)-3-(1-(4-chlorobenzyl)-1H-pyrazol-3-yl)urea: Substituted with a different chlorobenzyl group.
Uniqueness
The presence of both the 3-chlorophenyl and 3,4-dichlorobenzyl groups in 1-(3-Chlorophenyl)-3-(1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl)urea may confer unique properties, such as enhanced biological activity or specific binding interactions, compared to similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-[(3,4-dichlorophenyl)methyl]pyrazol-3-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O/c18-12-2-1-3-13(9-12)21-17(25)22-16-6-7-24(23-16)10-11-4-5-14(19)15(20)8-11/h1-9H,10H2,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQBLCSCHYQEOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NN(C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589547 | |
Record name | N-(3-Chlorophenyl)-N'-{1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-yl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006201-17-7 | |
Record name | N-(3-Chlorophenyl)-N'-{1-[(3,4-dichlorophenyl)methyl]-1H-pyrazol-3-yl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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